molecular formula C17H22N6O2 B2871748 (E)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2035019-46-4

(E)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2871748
CAS No.: 2035019-46-4
M. Wt: 342.403
InChI Key: FUOSESHXHIHNCS-BQYQJAHWSA-N
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Description

(E)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the utility of similar multifunctional compounds in the synthesis of novel heterocyclic derivatives with potential biological activities. For instance, compounds with structural similarities have been used as versatile building blocks for synthesizing new pyrimidines, pyrazoles, isoxazoles, and other heterocyclic compounds. These synthesized compounds have been characterized by various spectroscopic techniques and evaluated for antimicrobial activities (El Azab & Khaled, 2015).

Amplifiers of Phleomycin

Another study explored the condensation of related compounds to produce derivatives that act as amplifiers of phleomycin against Escherichia coli, highlighting the potential of such compounds in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

Precursors for Pyrimidine Synthesis

Compounds featuring dimethylamino groups have been synthesized and their utility demonstrated by reactions with amidines to produce substituted pyrimidones. This illustrates the role of such compounds in the synthesis of pyrimidine derivatives, which are important in various chemical and pharmaceutical applications (Sokolenko et al., 2017).

Synthesis of Pyrrole Derivatives

Investigations into pyrrole derivatives led to the synthesis of compounds by aldol condensation, demonstrating the role of similar acrylamides in synthesizing new materials with potential applications in material science and drug discovery (Singh, Rawat, & Sahu, 2014).

Enantioselective Ene-Reduction

Research on the ene-reduction of acrylamides to produce compounds with stereogenic centers showcases the potential of such compounds in green chemistry and asymmetric synthesis. This highlights their application in producing enantiomerically pure compounds, which are crucial in the development of drugs with specific chiral activities (Jimenez et al., 2019).

Antibacterial and Anticancer Activities

Some research has been dedicated to synthesizing new heterocycles incorporating similar moieties to evaluate their antimicrobial and anticancer activities. This underscores the significance of these compounds in the search for new therapeutic agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)16-19-14(20-17(21-16)23-9-3-4-10-23)12-18-15(24)8-7-13-6-5-11-25-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,18,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSESHXHIHNCS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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